![molecular formula C17H16F2N2O2 B6424324 4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyridine CAS No. 2034618-71-6](/img/structure/B6424324.png)
4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyridine” is a chemical compound. Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agents
This compound could potentially be used in the development of anti-tubercular agents . In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that similar compounds, such as “4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyridine”, could also have potential applications in this area.
GlyT1 Inhibitors
Another potential application of this compound is in the development of GlyT1 inhibitors . GlyT1 is a glycine transporter, and inhibiting its activity is a currently investigated strategy in drug discovery for schizophrenia . A study developed a series of new 4-benzoylpiperidine derivatives as GlyT1 inhibitors , suggesting that “4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyridine” could potentially be used in similar research.
Wirkmechanismus
Target of Action
The primary target of 4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyridine is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that regulates the activity of glycine, an obligatory co-agonist of the N-methyl-D-aspartate (NMDA) receptor .
Mode of Action
This compound acts as a GlyT1 inhibitor . By inhibiting GlyT1, it prevents the reuptake of glycine into neurons or surrounding glia, thereby increasing the levels of glycine in the synaptic cleft . Elevated glycine levels can promote the activation of the NMDA receptor .
Biochemical Pathways
The inhibition of GlyT1 and the subsequent increase in synaptic glycine levels lead to the activation of the NMDA receptor . This activation restores the function of glutamatergic neurons, which is believed to be an alternative therapeutic strategy for schizophrenia treatment .
Pharmacokinetics
The study mentions the preliminary optimization of the blood-brain barrier penetration , suggesting that the compound has been designed to cross the blood-brain barrier effectively.
Result of Action
The result of the action of this compound is the inhibition of hyperlocomotion induced by acute treatment of phencyclidine, and improvement of the impaired negative and cognitive symptoms in chronic phencyclidine-induced C57BL/6J mice . This suggests that the compound may have potential therapeutic effects in the treatment of schizophrenia .
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-15-4-3-12(10-16(15)19)17(22)21-9-1-2-14(11-21)23-13-5-7-20-8-6-13/h3-8,10,14H,1-2,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRKJVBLJFKEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(3,4-Difluorobenzoyl)piperidin-3-yl]oxy}pyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.